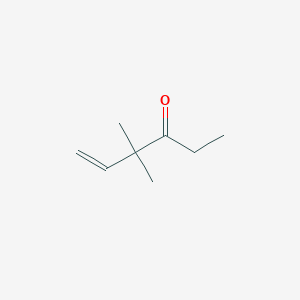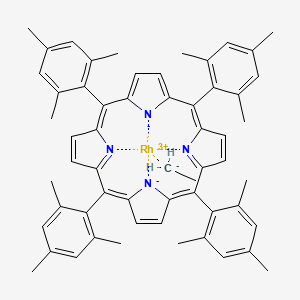
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) is a complex organometallic compound that belongs to the family of porphyrin-based rhodium complexes Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrin, is synthesized through the condensation of pyrrole with 2,4,6-trimethylbenzaldehyde under acidic conditions.
Metalation with Rhodium: The porphyrin ligand is then reacted with a rhodium precursor, such as rhodium(III) chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Esterification: The final step involves the esterification of the porphyrin-rhodium complex with ethyl iodide to form Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
化学反应分析
Types of Reactions
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in organic solvents like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various ligands such as phosphines, amines, or halides; reactions are conducted in organic solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium-oxo complexes, while reduction can lead to the formation of rhodium-hydride species.
科学研究应用
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) has a wide range of scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Photocatalysis: Due to its porphyrin core, the compound exhibits photocatalytic properties and is used in photochemical reactions and solar energy conversion.
Biomedical Research: The compound is studied for its potential in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and sensors.
作用机制
The mechanism of action of Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, while the porphyrin ligand provides stability and enhances reactivity. In photocatalysis, the compound absorbs light energy, leading to the generation of excited states that participate in redox reactions.
相似化合物的比较
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetramesitylporphyrin
Uniqueness
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) is unique due to the presence of the ethyl group and the specific substitution pattern on the porphyrin ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis, photocatalysis, and biomedical research.
属性
分子式 |
C58H57N4Rh |
|---|---|
分子量 |
913.0 g/mol |
IUPAC 名称 |
ethane;rhodium(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.C2H5.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;1H2,2H3;/q-2;-1;+3 |
InChI 键 |
AKSFFBAJVSEBFN-UHFFFAOYSA-N |
规范 SMILES |
C[CH2-].CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


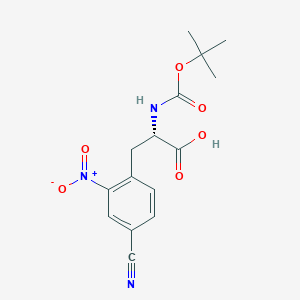
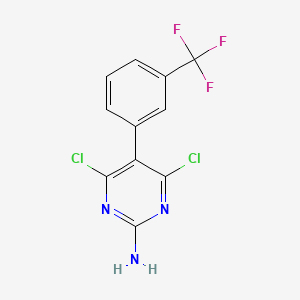
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
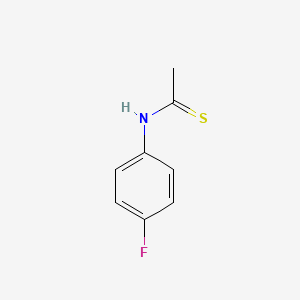
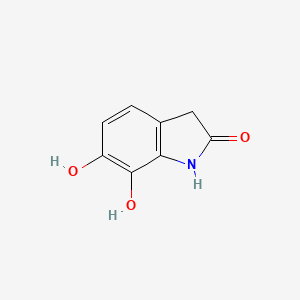

![1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone](/img/structure/B13103897.png)
![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
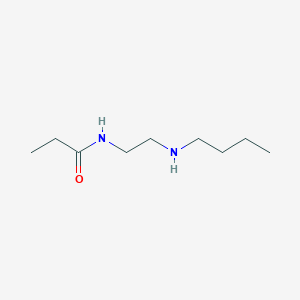

![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
